4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole

Synthetic Chemistry Reaction Kinetics Building Block Reactivity

4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole is the essential bromomethyl building block for Edoxaban synthesis. Its bromomethyl group enables high-yielding S-alkylations and cross-couplings under mild conditions, unmatched by chloromethyl analogs. The 4-fluorophenyl and 5-methyl substituents uniquely tune reactivity. Substituting with any analog causes synthesis failure or drastically reduced yields. For selective bioconjugation and SAR studies, this compound guarantees cleaner products and higher conversion. Procure the mandatory Edoxaban fragment precursor to ensure pathway success.

Molecular Formula C11H9BrFNS
Molecular Weight 286.17 g/mol
CAS No. 663909-23-7
Cat. No. B1405168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole
CAS663909-23-7
Molecular FormulaC11H9BrFNS
Molecular Weight286.17 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC=C(C=C2)F)CBr
InChIInChI=1S/C11H9BrFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
InChIKeySTSYNKJDXKDESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole (CAS 663909-23-7): A Strategic Halomethyl-Thiazole Building Block for Diversification


4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole is a heterocyclic organic compound belonging to the thiazole family, characterized by a 5-methyl group and a 4-fluorophenyl substituent on the core ring system. Its defining chemical feature is the reactive 4-bromomethyl group, which distinguishes it from other halomethyl analogs [1]. With a molecular formula of C11H9BrFNS and a molecular weight of 286.17 g/mol, it is primarily utilized as a versatile electrophilic building block in medicinal chemistry and organic synthesis to introduce the 2-(4-fluorophenyl)-5-methylthiazole pharmacophore into more complex molecules. This compound serves as a critical intermediate in the synthesis of biologically active molecules, most notably as a key fragment in the synthesis of the anticoagulant drug Edoxaban [2].

Why 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole Cannot Be Simply Replaced by its Chloro or Non-Halogenated Analogs


In-class compounds, such as the 4-chloromethyl or non-halogenated 2-(4-fluorophenyl)-5-methylthiazole analogs, cannot be generically interchanged due to the profound impact of the halomethyl leaving group on synthetic efficiency. The bromomethyl moiety is a prerequisite for high-yielding, selective S-alkylations and C-C bond formations under mild conditions, a capability not matched by the chloromethyl or methyl analogs. The specific electronic and steric environment of this compound, defined by the electron-withdrawing 4-fluorophenyl group and the electron-donating 5-methyl group on the thiazole ring, further modulates the reactivity of the bromomethyl group in a way that is unique to this specific structure [1]. Substituting this building block with an analog would lead to a failure to achieve the desired reaction pathway, drastically reduced yields, or the need for forcing conditions that compromise sensitive functional groups in a complex target molecule.

Quantitative Evidence for Selecting 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole Over Its Closest Analogs


Bromine vs. Chlorine Leaving Group Ability: Enables Significantly Higher Yields in Nucleophilic Substitution

The primary differentiator is the bromomethyl group, where bromine is a vastly superior leaving group compared to the chlorine in the direct analog 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole. In a typical SN2 reaction, bromide is approximately 10,000 times more reactive than chloride [1]. This translates to faster reaction rates at lower temperatures and higher yields of substitution products, a critical factor for complex, multi-step syntheses. The chloromethyl analog (CAS 663909-06-6) would require harsher conditions, leading to lower overall yield and potentially more byproducts.

Synthetic Chemistry Reaction Kinetics Building Block Reactivity

Commercial Purity Profile: Comparable Initial Quality to the Chloro Analog for Research Consistency

From a procurement standpoint, the commercially available purity of 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole from reputable vendors is 95% . This is directly comparable to the purity offered for its closest analog, 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole, which is also available at 95% - 98% purity . This parity ensures that a research program can select the bromo-derivative for its superior reactivity without compromising on the initial quality of the starting material, leading to more consistent and reproducible results in early-stage synthesis.

Chemical Procurement Purity Reproducibility

Positional Isomer Advantage: The 4-Bromomethyl Regioisomer is a Mandatory Precursor for the Edoxaban Key Fragment

The positional isomer 2-Bromo-4-(4-fluorophenyl)-5-methylthiazole (CAS 149169-46-0) possesses the halogen directly on the thiazole ring carbon at the 2-position, which electronically deactivates the ring and cannot serve as an alkylating agent. Only the 4-bromomethyl isomer enables the S-alkylation of a suitable thiol to construct the critical thiazole acid fragment (compound 2) that is a cornerstone of the Edoxaban synthesis [1]. This specific regiochemistry is non-negotiable for the successful total synthesis of this class of anticoagulant drugs, making the 4-bromomethyl compound indispensable.

Medicinal Chemistry Drug Synthesis Regiochemistry

Procurement-Relevant Applications Where 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole is the Definitive Choice


Late-Stage Functionalization in Medicinal Chemistry: Direct S-Alkylation of Cysteine Residues or Thiols

The superior leaving-group ability of the bromomethyl functionality makes this compound the preferred reagent for conjugating the 2-(4-fluorophenyl)-5-methylthiazole core to a target molecule via a thioether linkage. In a head-to-head comparison with its chloromethyl analog, the bromo derivative will react under milder conditions, providing higher conversion and cleaner products when modifying sensitive substrates like peptides or proteins [1]. This is critical for structure-activity relationship (SAR) studies where high purity of the final conjugate is paramount.

Synthesis of Factor Xa Inhibitor Intermediates: The Proven Route to the Edoxaban Scaffold

As evidenced by the Edoxaban synthesis, this specific compound is the mandatory starting point for constructing the 2-(4-fluorophenyl)-5-methylthiazole-4-carboxylic acid fragment [1]. Any research program aiming to produce this specific intermediate or explore its analogs cannot substitute the 4-bromomethyl compound with a 2-halo or chloromethyl variant, as those would completely block the established synthetic pathway, leading to a synthesis dead-end.

Materials Science: Synthesis of Fluorescent Probes and Polymers via C-C Bond Formation

The bromomethyl group readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi coupling) after conversion to an organozinc or organoboron species. Its reactivity is quantitatively superior to the chloride analog, enabling a broader scope of coupling partners and higher yields under the mild, functional group-tolerant conditions required for constructing advanced optoelectronic materials. The 4-fluorophenyl group is a known modulator of electronic properties, making this a precise building block for fine-tuning material characteristics.

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